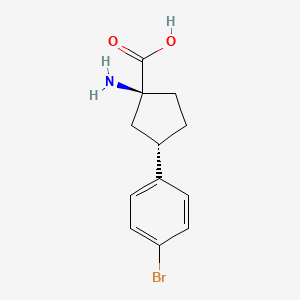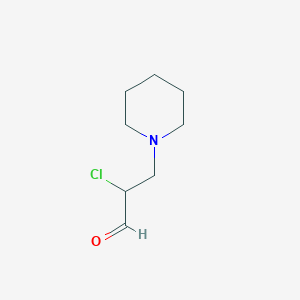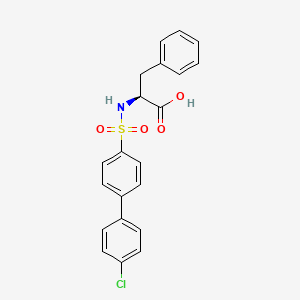![molecular formula C7H6ClN3O B13026912 2-Chloro-7-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13026912.png)
2-Chloro-7-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-7-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazinone family. These compounds are known for their diverse biological activities and are often used as key intermediates in the synthesis of various pharmaceuticals. The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloro-7-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one can be synthesized through several methods. One common approach involves the nucleophile-induced rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . These reactions typically require high temperatures and long reaction times, often involving microwave-assisted heating with sodium methoxide or refluxing with triethyl orthoformate and xylene .
Industrial Production Methods
For industrial-scale production, continuous flow processes have been developed to meet the high demand for this compound, especially for its use as a key starting material in antiviral drugs . These processes involve the use of in situ monochloramine synthesis and a process-friendly soluble base like potassium tert-butoxide . The continuous flow approach allows for efficient and scalable production, ensuring a consistent supply of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-7-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex structures.
Common Reagents and Conditions
Sodium Methoxide: Used in microwave-assisted heating for cyclization reactions.
Triethyl Orthoformate and Xylene: Used in reflux conditions for cyclization.
Potassium tert-Butoxide: Used in continuous flow processes for large-scale production.
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,1-f][1,2,4]triazinones, which are valuable intermediates in pharmaceutical synthesis .
Aplicaciones Científicas De Investigación
2-Chloro-7-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a key intermediate in the synthesis of antiviral drugs, including those targeting severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).
Biological Research: The compound has shown intriguing activities as tankyrase inhibitors, stearoyl CoA desaturase inhibitors, and melanin-concentrating hormone receptor antagonists.
Industrial Applications: It is used in the large-scale production of pharmaceuticals due to its efficient synthesis and scalability.
Mecanismo De Acción
The mechanism of action of 2-Chloro-7-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, as a tankyrase inhibitor, it binds to the tankyrase enzyme, inhibiting its activity and affecting the Wnt signaling pathway . This inhibition can lead to various biological effects, including the regulation of cell proliferation and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine: Another compound in the same family with similar biological activities.
Brivanib: A compound with a similar pyrrolo[2,1-f][1,2,4]triazinone structure, used as a VEGFR-2 inhibitor.
Uniqueness
2-Chloro-7-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom allows for further functionalization, making it a versatile intermediate in drug synthesis .
Propiedades
Fórmula molecular |
C7H6ClN3O |
|---|---|
Peso molecular |
183.59 g/mol |
Nombre IUPAC |
2-chloro-7-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C7H6ClN3O/c1-4-2-3-5-6(12)9-7(8)10-11(4)5/h2-3H,1H3,(H,9,10,12) |
Clave InChI |
QSUBLMDFPMVRMR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C2N1N=C(NC2=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



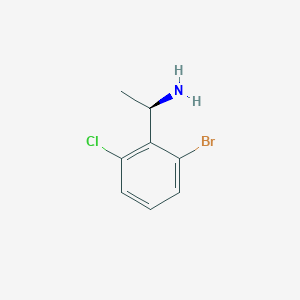
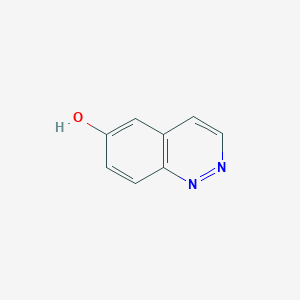
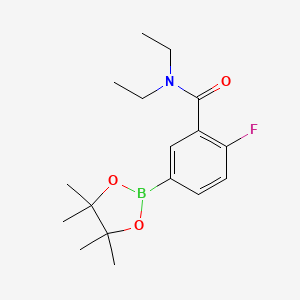
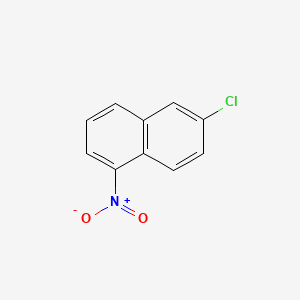
![5-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13026876.png)
![7-Chloro-[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13026877.png)
![tert-Butyl 7-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13026886.png)
![Ethyl 1-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13026890.png)
![(3S,4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}-3-chloro-3-fluorooxolan-2-one](/img/structure/B13026893.png)
![3-Bromo-4-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13026902.png)
